4-(2-(Trifluoromethoxy)phenyl)oxazolidin-2-one
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Overview
Description
4-(2-(Trifluoromethoxy)phenyl)oxazolidin-2-one is a compound that belongs to the oxazolidinone class of chemicals. This class is known for its diverse applications in synthetic organic chemistry and pharmaceuticals. The compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxazolidinone ring. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 4-(2-(Trifluoromethoxy)phenyl)oxazolidin-2-one can be achieved through various synthetic routes. One efficient approach involves the combination of an asymmetric aldol reaction and a modified Curtius protocol. This method uses an effective intramolecular ring closure to rapidly access the oxazolidinone scaffold . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
4-(2-(Trifluoromethoxy)phenyl)oxazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazolidinone ring.
Substitution: The trifluoromethoxy group and other substituents can be replaced with different functional groups through substitution reactions.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-(2-(Trifluoromethoxy)phenyl)oxazolidin-2-one has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 4-(2-(Trifluoromethoxy)phenyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
4-(2-(Trifluoromethoxy)phenyl)oxazolidin-2-one can be compared with other oxazolidinone derivatives such as linezolid and tedizolid. These compounds share a similar core structure but differ in their substituents and specific applications:
Linezolid: Known for its use as an antibacterial agent, particularly against Gram-positive bacteria.
Tedizolid: Another antibacterial agent with improved efficacy and tolerability compared to linezolid.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C10H8F3NO3 |
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Molecular Weight |
247.17 g/mol |
IUPAC Name |
4-[2-(trifluoromethoxy)phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)17-8-4-2-1-3-6(8)7-5-16-9(15)14-7/h1-4,7H,5H2,(H,14,15) |
InChI Key |
QRHHNFWXEDYNLW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC=CC=C2OC(F)(F)F |
Origin of Product |
United States |
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